Cas no 2138255-54-4 (1,1-Difluoropropane-2-sulfinyl chloride)

1,1-Difluoropropane-2-sulfinyl chloride is a fluorinated sulfinyl chloride derivative with applications in organic synthesis, particularly as a versatile electrophilic reagent for introducing sulfinyl and difluoromethyl groups. Its key advantages include high reactivity due to the sulfinyl chloride moiety, enabling efficient transformations in the construction of sulfur-containing compounds. The difluoromethyl group enhances metabolic stability and lipophilicity in derived molecules, making it valuable in pharmaceutical and agrochemical research. The compound’s well-defined reactivity profile allows for selective functionalization under controlled conditions. Proper handling is essential due to its moisture sensitivity and potential corrosivity. It is typically used in inert atmospheres to prevent decomposition.
1,1-Difluoropropane-2-sulfinyl chloride structure
2138255-54-4 structure
商品名:1,1-Difluoropropane-2-sulfinyl chloride
CAS番号:2138255-54-4
MF:C3H5ClF2OS
メガワット:162.586005926132
CID:5973946
PubChem ID:165452884

1,1-Difluoropropane-2-sulfinyl chloride 化学的及び物理的性質

名前と識別子

    • EN300-732788
    • 1,1-difluoropropane-2-sulfinyl chloride
    • 2138255-54-4
    • 1,1-Difluoropropane-2-sulfinyl chloride
    • インチ: 1S/C3H5ClF2OS/c1-2(3(5)6)8(4)7/h2-3H,1H3
    • InChIKey: IWFMSLSXVNSGGP-UHFFFAOYSA-N
    • ほほえんだ: ClS(C(C)C(F)F)=O

計算された属性

  • せいみつぶんしりょう: 161.9717700g/mol
  • どういたいしつりょう: 161.9717700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 97.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 36.3Ų

1,1-Difluoropropane-2-sulfinyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-732788-1.0g
1,1-difluoropropane-2-sulfinyl chloride
2138255-54-4
1g
$0.0 2023-06-07

1,1-Difluoropropane-2-sulfinyl chloride 関連文献

1,1-Difluoropropane-2-sulfinyl chlorideに関する追加情報

Introduction to 1,1-Difluoropropane-2-sulfinyl chloride (CAS No. 2138255-54-4)

1,1-Difluoropropane-2-sulfinyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 2138255-54-4, is a specialized organofluorine compound that has garnered significant attention in the field of pharmaceutical and chemical synthesis. This compound belongs to the class of sulfinyl chlorides, which are widely utilized as key intermediates in the preparation of various fine chemicals, particularly in the development of active pharmaceutical ingredients (APIs) and advanced materials. The unique structural features of this molecule, including the presence of both fluorine atoms and a sulfinyl group, make it a versatile building block for synthetic chemists.

The sulfinyl chloride functional group in 1,1-Difluoropropane-2-sulfinyl chloride plays a crucial role in its reactivity, enabling it to participate in nucleophilic substitution reactions, elimination reactions, and other transformations that are essential for constructing more complex molecular frameworks. The incorporation of fluorine atoms into the propane backbone enhances the compound's stability and influences its electronic properties, making it particularly useful in applications where selectivity and controlled reactivity are required.

In recent years, there has been a growing interest in organofluorine compounds due to their unique chemical properties and their potential applications in medicine, agrochemicals, and materials science. 1,1-Difluoropropane-2-sulfinyl chloride is no exception and has been explored in several cutting-edge research areas. One notable application is in the synthesis of fluorinated heterocycles, which are known for their biological activity and are often found in pharmaceuticals. The ability to introduce fluorine atoms at specific positions in these heterocycles can significantly modulate their pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets.

Moreover, the compound has shown promise in the development of novel catalysts and ligands for transition metal-catalyzed reactions. The electron-withdrawing nature of the sulfinyl group and the presence of fluorine atoms can influence the electronic environment around metal centers, leading to enhanced catalytic activity and selectivity. This has opened up new avenues for researchers looking to develop more efficient synthetic methodologies for complex organic molecules.

Recent studies have also highlighted the utility of 1,1-Difluoropropane-2-sulfinyl chloride in polymer chemistry. Fluorinated sulfinyl compounds can be incorporated into polymer backbones to impart specific properties such as thermal stability, chemical resistance, and biocompatibility. These properties are highly desirable in applications ranging from advanced coatings to biomedical devices. The ability to precisely control the placement of fluorine atoms allows for the tailoring of polymer properties to meet specific performance requirements.

The synthesis of 1,1-Difluoropropane-2-sulfinyl chloride typically involves multi-step organic transformations that require careful control over reaction conditions. Common synthetic routes include the chlorosulfonation of 1,1-difluoropropane followed by purification steps to isolate the desired product. Advances in synthetic methodology have enabled researchers to achieve higher yields and purities, making it more accessible for industrial applications.

In terms of safety and handling, 1,1-Difluoropropane-2-sulfinyl chloride should be stored under inert conditions to prevent degradation. While it is not classified as a hazardous material under standard regulatory frameworks, appropriate precautions must be taken when handling this compound due to its potential reactivity with moisture and other nucleophiles. Personal protective equipment (PPE), such as gloves and safety goggles, should be worn at all times when working with this substance.

The future prospects for 1,1-Difluoropropane-2-sulfinyl chloride are promising as research continues to uncover new applications and synthetic strategies. The growing demand for fluorinated compounds in pharmaceuticals and materials science ensures that this compound will remain a valuable tool for synthetic chemists. As our understanding of organofluorine chemistry evolves, we can expect to see even more innovative uses emerge from this versatile intermediate.

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